5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096334-54-0
VCID: VC8017102
InChI: InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br
Molecular Formula: C13H15BBrFO4
Molecular Weight: 344.97

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester

CAS No.: 2096334-54-0

Cat. No.: VC8017102

Molecular Formula: C13H15BBrFO4

Molecular Weight: 344.97

* For research use only. Not for human or veterinary use.

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester - 2096334-54-0

Specification

CAS No. 2096334-54-0
Molecular Formula C13H15BBrFO4
Molecular Weight 344.97
IUPAC Name 2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3
Standard InChI Key MQIFCUNYOGZZBA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a 1,3-benzodioxole core substituted at the 4-position with a boronic ester group and at the 6- and 7-positions with bromine and fluorine atoms, respectively. The pinacol ester moiety (C6H12O2B\text{C}_{6}\text{H}_{12}\text{O}_{2}\text{B}) stabilizes the boronic acid, preventing protodeboronation and improving shelf stability. The IUPAC name, 2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic structure and substituent arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H15BBrFO4\text{C}_{13}\text{H}_{15}\text{BBrFO}_{4}
Molecular Weight344.97 g/mol
CAS No.2096334-54-0
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br
InChIKeyMQIFCUNYOGZZBA-UHFFFAOYSA-N

Electronic and Steric Effects

The electron-withdrawing bromine and fluorine substituents modulate the aromatic ring’s electron density, enhancing the boronic ester’s electrophilicity in Suzuki-Miyaura couplings. The methylenedioxy group contributes steric bulk, influencing regioselectivity in cross-coupling reactions.

Synthesis and Purification

General Synthetic Route

The compound is synthesized via esterification of 5-bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid with pinacol. A representative procedure involves refluxing equimolar amounts of the boronic acid and pinacol in anhydrous diethyl ether, followed by purification via flash column chromatography (hexane/ethyl acetate) . Typical yields range from 80–90%, with purity confirmed by 1H^1\text{H} NMR and HPLC .

Reaction Scheme:

Boronic Acid+PinacolEt2O, rtPinacol Ester+H2O\text{Boronic Acid} + \text{Pinacol} \xrightarrow{\text{Et}_2\text{O, rt}} \text{Pinacol Ester} + \text{H}_2\text{O}

Analytical Validation

Low residual silanol silica-based reversed-phase HPLC is preferred for analysis due to minimized interactions with the boronic ester, ensuring accurate quantification. 11B^{11}\text{B} NMR spectroscopy (δ ~30 ppm) confirms boron coordination, while mass spectrometry (ESI+) verifies the molecular ion peak at m/z 345.97 .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a key substrate in Suzuki-Miyaura reactions, this boronic ester facilitates carbon-carbon bond formation with aryl halides under palladium catalysis (e.g., Pd(PPh3_3)4_4). Its reactivity is exemplified in the synthesis of biaryl ethers and heterocyclic compounds, crucial in drug discovery . For instance, coupling with 5-iodopyrimidine derivatives yields antiviral intermediates .

Medicinal Chemistry

The methylenedioxy group is a privileged scaffold in CNS-active compounds. Functionalization via cross-coupling enables access to dopamine receptor modulators and MAO inhibitors .

Material Science

Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors, relevant for OLEDs and photovoltaic devices .

Comparative Analysis with Analogues

Halogen-Substituted Analogues

Compared to 4-bromo-2-fluoro-5-methylphenylboronic acid pinacol ester (CAS 2096334-00-6), the methylenedioxy group in this compound reduces rotational freedom, favoring planar transition states in cross-couplings .

Heterocyclic Derivatives

Pyridine-based analogues (e.g., 5-bromo-2-fluoro-3-pyridineboronic acid pinacol ester) exhibit lower steric hindrance but reduced thermal stability .

Table 2: Reactivity Comparison

CompoundRelative Reactivity (vs. PhBpin)Thermal Stability (°C)
5-Bromo-4-fluoro-2,3-methylenedioxy...1.8×180–200
4-Bromo-2-fluoro-5-methylphenyl...1.5×160–180
5-Bromo-2-fluoro-3-pyridine...2.1×140–160

Future Directions

Ongoing research focuses on enantioselective couplings using chiral palladium catalysts and applications in bioorthogonal chemistry. Advances in continuous-flow synthesis may enhance scalability for industrial use .

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